molecular formula C74H122O41 B15175661 Agavoside I CAS No. 58572-17-1

Agavoside I

Cat. No.: B15175661
CAS No.: 58572-17-1
M. Wt: 1667.7 g/mol
InChI Key: CBAAURVXZXOKCC-LKICMATPSA-N
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Description

Agavoside I is a steroidal saponin, a class of naturally occurring glycosides. It is derived from the Agave genus, particularly from Agave americana. Steroidal saponins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agavoside I involves the extraction of the aglycone moiety from Agave plants, followed by glycosylation to attach the sugar moiety. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the aglycone. Glycosylation is then carried out using glycosyl donors under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Agave plants. The process includes harvesting the plants, followed by mechanical and chemical extraction methods to isolate the desired compound. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Agavoside I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agavoside I has a wide range of scientific research applications:

Mechanism of Action

Agavoside I exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and affecting ion transport. It also inhibits certain enzymes, leading to the modulation of metabolic pathways. The compound’s saponin structure allows it to form complexes with cholesterol, disrupting cell membrane integrity and leading to cell lysis in certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Agavoside I

This compound is unique due to its specific glycosidic linkage and the presence of a particular sugar moiety, which contributes to its distinct biological activities. Its ability to interact with cell membranes and enzymes sets it apart from other similar compounds .

Biological Activity

Agavoside I, a compound derived from the Agave genus, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its effects on inflammation, cancer, and gut health.

Overview of this compound

This compound is classified as a spirostanol saponin, a type of glycoside known for its potential therapeutic properties. Research indicates that compounds like this compound can influence cellular processes through various mechanisms, including modulation of inflammatory pathways and interaction with gut microbiota.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in multiple studies:

  • Neuroinflammation Management : A study showed that Agave extracts containing this compound reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells, suggesting a protective effect against neuroinflammatory conditions .
  • Cytokine Modulation : In an experimental autoimmune encephalomyelitis model, administration of this compound resulted in decreased levels of IL-17 and increased IL-10, indicating its role in regulating immune responses .
StudyModelKey Findings
Microglial CellsReduced TNF-α and IL-1β expression
EAE Mice ModelDecreased IL-17; increased IL-10

2. Anticancer Properties

This compound has shown promise in cancer research:

  • Cytotoxicity Against Cancer Cells : Research indicated that this compound could inhibit the proliferation of various carcinoma cell lines without causing significant cytotoxicity to normal cells. This selectivity is crucial for developing cancer therapies .
  • Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells by upregulating specific miRNAs involved in tumor suppression .
StudyCancer TypeConcentrationEffect
Renal Carcinoma50 µMInduced apoptosis
Hepatocellular Carcinoma100 µMCell cycle arrest

3. Gut Health and Microbiota Interaction

Recent studies have explored the impact of this compound on gut health:

  • Gut Microbiota Modulation : this compound has been linked to changes in gut microbiota composition, promoting beneficial bacteria such as Akkermansia muciniphila, which is associated with improved metabolic health .
  • Immune Response Regulation : The compound also enhances the gut barrier function and modulates immune responses, reducing metabolic endotoxemia in high-fat diet models .
StudyModelKey Findings
Obese MiceIncreased Akkermansia muciniphila abundance
Gut Health StudyImproved barrier function and reduced inflammation

Case Study 1: Neuroprotective Effects

In a controlled study involving obese mice, oral administration of this compound at a dose of 30 mg/kg daily for two weeks resulted in significant reductions in neuroinflammation markers. Immunofluorescence analysis revealed decreased IL-1β-positive cell counts in treated mice compared to controls .

Case Study 2: Cancer Cell Line Studies

In vitro studies on renal adenocarcinoma cells treated with this compound showed a concentration-dependent increase in p21/Cip1 expression without cytotoxic effects. This suggests potential therapeutic applications in managing renal cancers while minimizing damage to surrounding healthy tissues .

Properties

CAS No.

58572-17-1

Molecular Formula

C74H122O41

Molecular Weight

1667.7 g/mol

IUPAC Name

(6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-4-hydroxy-6-methyl-3,5-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one

InChI

InChI=1S/C74H122O41/c1-23(21-99-64-52(92)48(88)44(84)35(17-75)105-64)10-13-74(98)24(2)40-34(115-74)15-32-30-9-8-28-14-29(11-12-72(28,6)31(30)16-39(80)73(32,40)7)104-68-55(95)49(89)59(37(19-77)107-68)110-69-56(96)50(90)60(38(20-78)108-69)111-71-63(114-65-51(91)43(83)33(79)22-100-65)61(45(85)36(18-76)106-71)112-70-62(113-67-54(94)47(87)42(82)26(4)102-67)57(97)58(27(5)103-70)109-66-53(93)46(86)41(81)25(3)101-66/h23-38,40-71,75-79,81-98H,8-22H2,1-7H3/t23-,24+,25-,26-,27-,28+,29+,30?,31?,32?,33-,34?,35-,36-,37-,38-,40?,41-,42-,43+,44-,45-,46+,47+,48+,49-,50-,51-,52-,53+,54+,55-,56-,57+,58-,59+,60-,61+,62+,63-,64-,65+,66-,67-,68-,69+,70-,71+,72+,73-,74-/m1/s1

InChI Key

CBAAURVXZXOKCC-LKICMATPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@H]8CC[C@]9([C@H](C8)CCC1C9CC(=O)[C@]2(C1CC1C2[C@@H]([C@](O1)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)CO)CO)O)C)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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